Product packaging for alpha-(4-Pyridyl)benzhydrol(Cat. No.:CAS No. 1620-30-0)

alpha-(4-Pyridyl)benzhydrol

Cat. No.: B157606
CAS No.: 1620-30-0
M. Wt: 261.3 g/mol
InChI Key: MRHLFZXYRABVOZ-UHFFFAOYSA-N
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Description

Significance of Benzhydryl Alcohol Derivatives in Advanced Organic Chemistry

Benzhydryl alcohol and its derivatives are a class of compounds with considerable importance in the field of organic chemistry. The benzhydryl group, also known as diphenylmethyl, is valued for its steric bulk, a property that is advantageous in enantioselective syntheses. yale.edu This bulkiness also makes it an effective protecting group for various functionalities, including alcohols, thiols, and carboxylates, which can be readily removed under acidic conditions or through hydrogenolysis. yale.eduresearchgate.net

The therapeutic and medicinal applications of benzhydryl-containing compounds are also noteworthy. The benzhydryl ether structure has been incorporated into the development of peptide drugs, serving as a C-terminal protecting group to facilitate the efficient synthesis of stable peptide amides. yale.edu Furthermore, various benzhydryl derivatives have been investigated for a range of biological activities. thegoodscentscompany.com The development of novel and efficient methods for creating benzhydryl ethers and other derivatives remains an active area of research, underscoring their synthetic utility. yale.eduacs.org

Table 1: Applications of Benzhydryl Derivatives in Organic Synthesis

Derivative Type Application Reference
Benzhydryl Ethers Protecting group for alcohols; used in peptide synthesis. yale.edu
Benzhydryl Thioethers Protecting group for thiols. yale.edu
Benzhydryl Esters Protecting group for carboxylic acids. yale.edu

Overview of Pyridine-Containing Scaffolds in Modern Chemical Synthesis

The pyridine (B92270) ring is a fundamental heterocyclic scaffold that is ubiquitous in medicinal chemistry and materials science. rsc.orgnih.gov As an isostere of benzene, this nitrogen-bearing heterocycle is a key component in over 7000 existing drug molecules and has been consistently incorporated into a wide array of FDA-approved drugs. rsc.orgnih.gov Its presence can enhance the water solubility of pharmaceutically active molecules and provides a handle for diverse chemical modifications. nih.govenpress-publisher.com

Pyridine and its derivatives are found in numerous natural products, including alkaloids like nicotine (B1678760) and vitamins such as niacin and pyridoxine. nih.gov In the laboratory, they serve not only as common solvents but also as versatile precursors and ligands in organometallic chemistry and asymmetric catalysis. nih.gov The ability to functionalize the pyridine ring allows for the fine-tuning of the electronic and steric properties of molecules, making it a privileged scaffold in the design and synthesis of compounds with a broad spectrum of therapeutic applications, including antimicrobial, antiviral, anticancer, and anti-inflammatory agents. nih.govnih.gov

Table 2: Examples of Marketed Drugs Containing a Pyridine Scaffold

Drug Name Therapeutic Use Reference
Abiraterone Prostate Cancer nih.gov
Isoniazid Tuberculosis nih.gov
Piroxicam Arthritis nih.gov
Omeprazole Ulcers nih.gov
Delavirdine Antiviral (HIV/AIDS) nih.gov
Tacrine Alzheimer's Disease nih.gov

Historical Perspective and Evolving Research Landscape of alpha-(4-Pyridyl)benzhydrol

The chemical compound this compound, with the IUPAC name diphenyl(4-pyridinyl)methanol, belongs to the class of benzhydryl alcohols. ontosight.aisigmaaldrich.com Its structure is characterized by a central carbon atom bonded to a hydroxyl group, two phenyl rings, and a pyridyl ring at the 4-position. ontosight.ai This specific arrangement confers distinct properties, including the basicity introduced by the pyridine ring and the stability and reactivity associated with the benzhydryl alcohol moiety. ontosight.ai

The synthesis of this compound is typically achieved through the Grignard reaction, involving the addition of 4-pyridylmagnesium bromide to benzophenone (B1666685). ontosight.ai Historically, research into related structures such as alpha-4-piperidyl benzhydrol hydrochloride was noted as early as 1956, though this compound features a saturated piperidine (B6355638) ring rather than the aromatic pyridine ring. nih.gov

The research landscape for this compound itself has evolved significantly toward its application in coordination and supramolecular chemistry. It has been extensively used as a ligand (LOH) in the construction of novel coordination complexes with various metals, including palladium (Pd), silver (Ag), and zinc (Zn). researchgate.netiucr.org These studies focus on how the ligand directs the assembly of complex architectures through a combination of coordination bonds and non-covalent interactions like hydrogen bonding. researchgate.netiucr.org

Contemporary Challenges and Prospective Avenues in this compound Scholarly Inquiry

Contemporary research on this compound is heavily focused on its role in creating sophisticated supramolecular structures, often described as "wheel-and-axle" diols. researchgate.netiucr.org In these structures, two this compound ligands coordinate to a central metal ion, forming complexes like trans-[M(LOH)2X2] (where M = Pd, Pt and X = Cl, I). iucr.orgfigshare.com A significant area of investigation is the ability of the crystalline networks formed by these complexes to include or release small guest molecules, leading to dynamic structural rearrangements. iucr.org

A primary challenge in this field is achieving precise control over the solid-state assembly of these coordination networks. The final structure is governed by a delicate balance of forces, including coordination bonds and hydrogen bonds between the carbinol groups of the ligands and either an anion or a guest molecule. iucr.org Understanding and predicting these packing modes is crucial for designing materials with specific properties.

Prospective avenues for research include the development of new functional materials based on these dynamic crystalline matrices. The ability to reversibly include and release guest molecules suggests potential applications in areas such as chemical sensing, separations, and responsive materials. iucr.org While much of the current focus is on materials science, some research also points to potential biological activity for the compound and its derivatives, an area that remains ripe for further exploration. ontosight.ai

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H15NO B157606 alpha-(4-Pyridyl)benzhydrol CAS No. 1620-30-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

diphenyl(pyridin-4-yl)methanol
Source PubChem
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InChI

InChI=1S/C18H15NO/c20-18(15-7-3-1-4-8-15,16-9-5-2-6-10-16)17-11-13-19-14-12-17/h1-14,20H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRHLFZXYRABVOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=NC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80167281
Record name alpha-(4-Pyridyl)benzhydryl alcohol
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Molecular Weight

261.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1620-30-0
Record name α,α-Diphenyl-4-pyridinemethanol
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Record name alpha-(4-Pyridyl)benzhydrol
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Record name alpha-(4-Pyridyl)benzhydryl alcohol
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Record name α-(4-pyridyl)benzhydryl alcohol
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Ii. Synthetic Methodologies for Alpha 4 Pyridyl Benzhydrol and Its Structural Analogs

Foundational and Contemporary Synthesis Pathways to alpha-(4-Pyridyl)benzhydrol

A primary and well-established method for synthesizing this compound involves the use of a Grignard reagent. ontosight.ai This reaction typically utilizes a pyridyl Grignard reagent, such as 4-pyridylmagnesium bromide, which acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzophenone (B1666685). ontosight.airesearchgate.net The initial product is a magnesium alkoxide, which upon acidic workup, yields the final tertiary alcohol, this compound.

The general scheme for this reaction is as follows: 4-Pyridylmagnesium Bromide + Benzophenone → this compound

This method is versatile and can be adapted to produce a variety of structural analogs by substituting the benzophenone with other ketones or aldehydes. researchgate.netyoutube.com For instance, reacting 4-lithiopyridine (B8661376) with benzophenone also yields (4-pyridyl)-diphenyl-carbinol. researchgate.net The efficiency of the Grignard reaction is dependent on careful control of reaction conditions to prevent side reactions, such as the reaction of the Grignard reagent with water or other acidic protons. sigmaaldrich.com

Interactive Data Table: Grignard Reagent-Mediated Synthesis

Reactant 1Reactant 2ProductReference
4-Pyridylmagnesium bromideBenzophenoneThis compound ontosight.ai
4-LithiopyridineBenzophenone(4-Pyridyl)-diphenyl-carbinol researchgate.net
Phenylmagnesium bromideBenzaldehydeBenzhydrol youtube.com

Catalytic hydrogenation provides a route to this compound and its analogs, primarily through the reduction of a precursor ketone, 4-benzoylpyridine. researchgate.netrsc.org This method involves the addition of hydrogen across the carbonyl double bond in the presence of a metal catalyst.

Commonly used catalysts for this transformation include platinum oxide, palladium on carbon (Pd/C), and rhodium on carbon. researchgate.netgoogle.com The reaction is typically carried out under a hydrogen atmosphere at elevated pressure and temperature. google.com For example, the hydrogenation of alpha-(4-pyridyl)-benzhydrol using platinum oxide as a catalyst can produce alpha-(4-piperidyl)benzhydrol. google.comgoogleapis.com

Other reductive transformations can also be employed. For instance, the use of a ruthenium complex, trans-[RuCl2(phosphane)2(1,2-diamine)], has been shown to efficiently catalyze the hydrogenation of diaryl ketones. google.com Vanadium pyridonate complexes have also been studied for the reductive coupling of alcohols like benzhydrol. acs.org

Interactive Data Table: Catalytic Hydrogenation Conditions

SubstrateCatalystConditionsProductReference
alpha-(4-pyridyl)-benzhydrolPlatinum oxide40-50 lbs/sq. in. H2, 50-60°Calpha-(4-piperidyl)benzhydrol google.com
4-(4-fluorobenzyl)pyridineRhodium on carbon6 bar, 80°C4-(4-fluorobenzyl)piperidine researchgate.net
4-BenzoylpyridineIridium(I) complexTransfer hydrogenationThis compound researchgate.net
BenzophenonePd-Cu-Sn/C0.2-5.0 MPa H2, 40-120°CBenzhydrol google.com

While less direct for the synthesis of this compound itself, Michael-type addition reactions are fundamental in constructing the broader benzhydrol framework. bohrium.com These reactions involve the addition of a nucleophile (a Michael donor) to an α,β-unsaturated carbonyl compound (a Michael acceptor). While not a primary route to the title compound, this strategy is crucial for creating substituted benzhydrol derivatives.

Stereoselective and Enantioselective Approaches for this compound Derivatives

The synthesis of specific stereoisomers (enantiomers or diastereomers) of this compound derivatives is of significant interest, particularly for pharmaceutical applications. This requires the use of stereoselective and enantioselective synthetic methods.

Asymmetric synthesis aims to produce a single enantiomer of a chiral molecule. This is often achieved using chiral catalysts. In the context of this compound derivatives, asymmetric hydrogenation of the precursor ketone is a key strategy. acs.orgresearchgate.net

Manganese(I) catalysts with chiral PNN tridentate ligands have been successfully used for the asymmetric hydrogenation of unsymmetrical benzophenones, yielding chiral benzhydrols with high enantiomeric excess (ee). acs.org Similarly, chiral ruthenium(II) complexes, such as those containing BINAP and a chiral diamine, have been effective in the asymmetric hydrogenation of ortho-substituted benzophenones. researchgate.netacs.org The choice of catalyst and reaction conditions is critical for achieving high enantioselectivity. researchgate.net

Interactive Data Table: Chiral Catalysts in Asymmetric Hydrogenation

Catalyst TypeSubstrateProductEnantiomeric Excess (ee)Reference
Mn(I) with chiral PNN ligandUnsymmetrical benzophenonesChiral benzhydrolsUp to >99% acs.org
Ru(II) with BINAP/chiral diamineortho-Substituted benzophenonesChiral diarylmethanolsHigh ee researchgate.netacs.org
Iridium complex with NCP ligandDiaryl ketonesChiral benzhydrolsGood ee researchgate.net

When a molecule has multiple stereocenters, controlling the relative stereochemistry to form a specific diastereomer is crucial. Diastereoselective control can be achieved through various synthetic strategies. For example, in the synthesis of α,α-disubstituted α-amino acids, the stereochemical outcome can be controlled by the choice of reagents and reaction conditions. researchgate.net

Substrate-controlled reductions, using bulky reagents like L-selectride, can lead to the selective formation of one diastereomer. acs.org Alternatively, reagent-controlled reductions, for instance using a chiral borane (B79455) reagent, can favor the formation of the other diastereomer. acs.org The development of diastereodivergent methods, where either diastereomer can be selectively produced from the same starting material by changing the catalyst or conditions, is a significant area of research. nih.gov

Development of Novel Stereogenic Centers

The creation of chiral molecules with well-defined three-dimensional arrangements is a cornerstone of modern organic synthesis. In the context of α-(4-Pyridyl)benzhydrol analogs, the development of novel stereogenic centers is critical for exploring their chiroptical properties and potential as chiral ligands or catalysts.

Research has demonstrated the synthesis of chiral 4,4'-bipyridines, which can be considered structural analogs of α-(4-Pyridyl)benzhydrol, through a two-step process starting from commercially available lutidine. researchgate.net This method allows for the production of these chiral building blocks on a multi-gram scale. researchgate.net The introduction of chirality can be achieved through the placement of specific functional groups on the pyridine (B92270) rings or by inducing atropisomery, where rotation around the pyridyl-pyridyl bond is sterically hindered. researchgate.net While homocoupling reactions are effective for creating symmetrical chiral 4,4'-bipyridines, the synthesis of non-symmetrical derivatives often requires desymmetrization strategies. researchgate.net

The construction of chiral quaternary carbon stereocenters, a significant synthetic challenge, has been addressed in the synthesis of complex heterocyclic systems. bohrium.com For instance, a highly chemo-, diastereo-, and enantioselective copper(I)-catalyzed Michael addition has been utilized to create 1-pyrrolines with two adjacent stereocenters. bohrium.com Similarly, a four-component diastereoselective synthesis has been reported for piperidin-2-one salts that feature a quaternized pyridine unit. bohrium.com These methods, while not directly applied to α-(4-Pyridyl)benzhydrol itself in the reviewed literature, showcase powerful strategies for constructing complex chiral architectures that could be adapted for its analogs.

Table 1: Examples of Chiral Synthesis Methodologies

MethodDescriptionKey Features
Asymmetric Michael AdditionCu(I)-catalyzed addition of iminoesters to α,β-unsaturated 2-acyl imidazoles.High chemo-, diastereo-, and enantioselectivity; forms two contiguous stereocenters. bohrium.com
Four-Component ReactionDiastereoselective synthesis of piperidin-2-one salts.Creates a quaternized pyridine unit and a quaternary stereocenter. bohrium.com
Atroposelective SynthesisDesymmetrization of 4,4'-bipyridines.Generates axially chiral bipyridine scaffolds. researchgate.net

Advanced Synthetic Strategies for Structural Diversification and Functionalization

To explore the full potential of the α-(4-Pyridyl)benzhydrol scaffold, advanced synthetic methods are employed to introduce a wide range of functional groups and structural motifs. These strategies include photoredox catalysis, multicomponent reactions, and solid-phase synthesis.

Visible-light photoredox catalysis has become a powerful tool for forging new carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds under mild conditions. rsc.orgbeilstein-journals.org This methodology relies on the use of a photocatalyst, often a ruthenium or iridium complex, that, upon excitation with visible light, can initiate single-electron transfer (SET) processes with organic substrates. acs.org This generates reactive radical intermediates that can participate in a variety of bond-forming reactions. acs.org

A key application of photoredox catalysis is the functionalization of C(sp³)–H bonds. For example, pyridine N-oxides can be used as hydrogen atom transfer (HAT) precursors in conjunction with an acridinium (B8443388) photoredox catalyst. acs.org This system generates oxygen-centered radicals that can abstract a hydrogen atom from an aliphatic C–H bond, leading to an alkyl radical that can then engage in C-C bond formation with various acceptors. acs.org The reactivity of these radicals can be fine-tuned by modifying the structure of the pyridine N-oxide. acs.org

Photoredox catalysis has also been successfully combined with transition metal catalysis. For instance, a dual catalytic system involving a photoredox catalyst and a nickel catalyst can be used for the formation of C–S bonds. beilstein-journals.org The photocatalyst generates a thiyl radical, which then enters the catalytic cycle of the nickel complex. beilstein-journals.org

Table 2: Applications of Photoredox Catalysis

Reaction TypeCatalytic SystemDescription
C(sp³)–H AlkylationAcridinium photoredox catalyst and pyridine N-oxideGenerates oxygen-centered radicals for HAT, enabling the alkylation of unactivated C–H bonds. acs.org
C–S Bond Formation[Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ and a Nickel catalystDual catalytic system for the formation of carbon-sulfur bonds via a thiyl radical intermediate. beilstein-journals.org
α-C(sp³)–H ThiocyanationEosin YMetal-free photoredox-catalyzed reaction for the thiocyanation of tertiary amines. beilstein-journals.org

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single reaction vessel to form a complex product that incorporates most or all of the atoms of the starting materials. tcichemicals.comacsgcipr.org This approach offers significant advantages in terms of atom economy, step economy, and the ability to rapidly generate libraries of structurally diverse compounds. acsgcipr.orgmdpi.com

Several classic MCRs, such as the Hantzsch dihydropyridine (B1217469) synthesis and the Biginelli reaction, are used to construct heterocyclic scaffolds. tcichemicals.commdpi.com The Hantzsch reaction, for instance, involves the condensation of an aldehyde, a β-ketoester, and ammonia (B1221849) or an ammonium (B1175870) salt to produce 1,4-dihydropyridines. tcichemicals.com The Biginelli reaction similarly combines an aldehyde, a β-dicarbonyl compound, and a urea (B33335) or thiourea (B124793) to yield dihydropyrimidinones. mdpi.com

More contemporary MCRs, often involving isocyanides like the Ugi and Passerini reactions, provide access to a wide array of peptide-like structures and other complex molecules. mdpi.com The Groebcke-Blackburn-Bienaymé reaction is another powerful three-component MCR that utilizes aldehydes, isonitriles, and α-aminoazines to synthesize fused nitrogen-containing aromatic compounds. tcichemicals.com The application of MCRs allows for the one-pot synthesis of complex molecular architectures, making it a valuable tool for drug discovery and materials science. nih.gov

Table 3: Examples of Multicomponent Reactions

Reaction NameReactantsProduct
Hantzsch Dihydropyridine SynthesisAldehyde, β-Ketoester, Ammonia1,4-Dihydropyridine tcichemicals.com
Biginelli ReactionAldehyde, β-Dicarbonyl Compound, Urea/ThioureaDihydropyrimidinone mdpi.com
Passerini ReactionCarboxylic Acid, Aldehyde/Ketone, Isocyanideα-Acyloxy Carboxamide mdpi.com
Ugi ReactionCarboxylic Acid, Aldehyde/Ketone, Primary Amine, Isocyanideα-Acylamino Amide mdpi.com
Groebcke-Blackburn-Bienaymé ReactionAldehyde, Isonitrile, α-AminoazineFused Nitrogen-Containing Aromatic Compound tcichemicals.com

Solid-phase synthesis (SPS) is a powerful technique where molecules are assembled on an insoluble polymer support. peptide.com This approach simplifies the purification process, as excess reagents and byproducts can be washed away, leaving the desired product attached to the resin. peptide.com While extensively used in peptide and oligonucleotide synthesis, SPS has also been adapted for the preparation of small organic molecules. peptide.com

The choice of resin and linker is crucial in SPS. The linker connects the initial substrate to the solid support and must be stable throughout the synthetic sequence but cleavable under specific conditions to release the final product. acs.org For example, the Merrifield resin is a common support, and various linkers have been developed to attach and subsequently release a wide range of molecules. acs.org

In the context of complex molecule synthesis, a study on the solid-phase synthesis of phenolic steroids demonstrated the challenges and solutions associated with this methodology. acs.org Acid-mediated rearrangement was identified as a major side reaction during the cleavage of a phenolic benzyl (B1604629) ether from the resin, which was mitigated by the addition of a carbocation scavenger. acs.org This highlights the need for careful optimization of reaction conditions in SPS. Polymer-supported reagents, where a reagent is immobilized on a polymer, also offer advantages in simplifying product purification.

An efficient synthesis of a-factor (B1252094) peptide from Saccharomyces cerevisiae and its photoactive analogues has been reported using Fmoc solid-phase methodology. nih.gov This demonstrates the utility of SPS in preparing biologically relevant molecules.

Iii. Reactivity Profiles and Mechanistic Investigations of Alpha 4 Pyridyl Benzhydrol

Elucidation of Reaction Pathways and Transformation Mechanisms

The reactivity of alpha-(4-Pyridyl)benzhydrol can be selectively directed towards its different moieties, allowing for a range of chemical transformations.

The nitrogen atom of the pyridine (B92270) ring in this compound serves as a nucleophilic center, readily undergoing alkylation reactions. For instance, it can be alkylated by various halo-functionalized compounds. In the synthesis of certain antihistaminic piperidine (B6355638) derivatives, this compound is reacted with a halo-functionalized phenylpropanedioic acid diester in the presence of a non-nucleophilic base like potassium carbonate. rsc.org This reaction can be carried out in a suitable solvent, and optionally in the presence of a catalytic amount of an iodide source to facilitate the substitution. rsc.org

While specific examples of direct arylation of the pyridyl moiety in this compound are not extensively documented in the reviewed literature, general methodologies for the C-4 arylation of pyridines suggest that such transformations are feasible. These methods often involve transition metal catalysis, for example, using palladium catalysts to couple the pyridine with aryl halides. acs.org The regioselectivity of such reactions on the pyridine ring can be a significant challenge, often leading to a mixture of isomers. However, strategic use of directing groups or specific catalysts can favor C-4 functionalization. researchgate.net

The carbinol hydroxyl group is another key site for the functionalization of this compound, participating in reactions such as esterification and etherification.

Esterification of the hydroxyl group can be achieved through standard methods. For example, reaction with an acid anhydride (B1165640) in the presence of a base like pyridine or with an acyl chloride can yield the corresponding ester. The Fischer esterification, involving reaction with a carboxylic acid under acidic catalysis, is also a viable method. masterorganicchemistry.com A mild, one-pot esterification method using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-(N,N-dimethylamino)pyridine (DMAP) as a catalyst has been demonstrated for the esterification of related alcohols like diphenylmethanol (B121723) with fatty acids, suggesting its applicability to this compound. researchgate.net

Etherification of the hydroxyl group to form ether derivatives is another important transformation. This can be accomplished by reacting the alcohol with an alkyl halide in the presence of a base to deprotonate the hydroxyl group, forming an alkoxide that then acts as a nucleophile. Iron(III) triflate has been shown to catalyze the direct etherification of secondary benzylic alcohols with other alcohols, a method that could potentially be applied to this compound. researchgate.net

Furthermore, the hydroxyl group, in concert with the pyridyl nitrogen, allows this compound to act as a ligand in coordination chemistry. It can coordinate with metal ions, such as silver(I), to form "wheel-and-axle" type supramolecular structures. In these complexes, the silver ion is coordinated by two pyridine rings, and the hydroxyl groups can form hydrogen bonds with the counter-anions. google.com

The benzhydryl core of this compound can also undergo significant transformations, most notably reduction and oxidation.

A key transformation is the reduction of the pyridine ring to a piperidine ring, which is a crucial step in the synthesis of certain pharmaceutical compounds. This reduction can be carried out by catalytic hydrogenation. For example, treating this compound with hydrogen gas under pressure in the presence of a platinum oxide catalyst in a solvent like glacial acetic acid or ethanol (B145695) leads to the formation of alpha-(4-piperidyl)benzhydrol. google.comd-nb.info

The carbinol group can be oxidized to a ketone, converting this compound into 4-benzoylpyridine. Various oxidizing agents can be employed for this purpose. A study on the photocatalyzed oxidation of the related compound benzhydrol to benzophenone (B1666685) utilized a Ru(bpy)3Cl2 catalyst in the presence of a 4-cyano-N-methoxypyridinium salt, indicating a potential pathway for the oxidation of this compound under photoredox conditions. google.com Solvent-free oxidation using potassium dichromate in the presence of a Lewis acid like AlCl3 has also been shown to be effective for oxidizing secondary benzylic alcohols, including 2-pyridyl phenyl carbinol, to the corresponding ketones in high yield. researchgate.net

While specific rearrangement reactions of the this compound skeleton are not detailed in the reviewed literature, related structures are known to undergo rearrangements. For instance, the benzilic acid rearrangement of alpha-pyridil, a diketone, under acidic conditions has been investigated, although it was found not to proceed as a typical benzilic acid rearrangement. lsu.edu The potential for rearrangements of the benzhydryl cation, which could be formed under acidic conditions, exists but requires further investigation for this specific molecule.

Exploration of Radical Chemistry and Electron Transfer Processes

The study of radical chemistry and electron transfer processes involving this compound provides deeper insight into its reactivity. The diphenyl(4-pyridyl)methyl radical can be generated from the corresponding triarylchloromethane by reductive dehalogenation with silver. These radicals have been found to form α,β-dimers exclusively through the pyridine ring. psu.edu

Photoinitiated electron transfer reactions are also relevant to the chemistry of this compound. For example, the diphenyl ketyl radical can undergo a photoinitiated electron transfer-substitution reaction with protonated 4-cyanopyridine (B195900). acs.org This suggests that under photochemical conditions, electron transfer processes can be a key pathway for the functionalization of systems containing both a benzhydryl and a pyridyl moiety. The photocatalyzed oxidation of benzhydrol in the presence of a pyridinium (B92312) salt further supports the role of electron transfer in the reactivity of such compounds. google.com

Influence of Stoichiometry and Reaction Environment on Chemoselectivity and Regioselectivity

The outcome of reactions involving this compound can be highly dependent on the stoichiometry of the reactants and the reaction environment, including the choice of solvent and catalyst. These factors play a crucial role in determining both chemoselectivity (which functional group reacts) and regioselectivity (where on a functional group the reaction occurs).

For instance, in the alkylation of the pyridyl nitrogen, the stoichiometry of the alkylating agent and the base can influence the extent of reaction and the formation of byproducts. An excess of the alkylating agent could potentially lead to quaternization of the nitrogen.

The solvent can have a profound effect on reaction pathways. In the regioselective oxidative cleavage of conjugated dienes, the addition of water or methanol (B129727) to trifluoroethanol was found to significantly enhance the yield of the desired product by likely coordinating to the electrophilic intermediate and increasing steric hindrance, thereby directing the reaction to the terminal double bond. rsc.org Similarly, in the reaction of lithiated phenylacetonitrile (B145931) with α,β-unsaturated carbonyl compounds, the ratio of 1,2- to 1,4-addition was found to be dependent on the solvent composition and concentration. acs.org These principles are applicable to reactions of this compound, where the polarity and coordinating ability of the solvent can influence the stability of intermediates and transition states, thus directing the chemoselectivity and regioselectivity. For example, a solvent's ability to stabilize a carbocation intermediate at the benzhydryl position could favor reactions at that site, while a non-polar aprotic solvent might favor reactions at the nucleophilic pyridine nitrogen.

The choice of catalyst is also critical. In the synthesis of aryl(pyridinyl)methanol derivatives, the combination of a Ni-NIXANTPHOS catalyst with specific solvents and reaction temperatures allowed for either chemoselective α-arylation or a tandem arylation/rearrangement, highlighting the power of catalyst and condition control. lsu.edu

Iv. Coordination Chemistry and Supramolecular Architectures

Ligand Design Principles and Coordination Modes of alpha-(4-Pyridyl)benzhydrol

This compound predominantly functions as a monodentate ligand , coordinating to metal centers via the nitrogen atom of its pyridyl ring. rsc.orgresearchgate.netnih.gov This mode of interaction is consistently observed in its complexes with various transition metals. rsc.orgresearchgate.netnih.gov While its structure contains a hydroxyl group, this group is not typically involved in direct coordination to the metal ion. Instead, the -OH group acts as a hydrogen bond donor, a critical feature for establishing the supramolecular assembly of the complexes in the solid state. rsc.orgrsc.org The resulting metal-ligand complexes often mimic "wheel-and-axle" compounds, where the metal center and the two coordinated ligands form an elongated axle, and the bulky terminal groups act as wheels. rsc.orgrsc.org

The reaction of this compound with various transition metals has been extensively studied, yielding a diverse range of coordination complexes with distinct geometries and properties.

Platinum(II) Complexes: The synthesis and characterization of both cis- and trans-Pt(II) complexes with this compound have been reported. figshare.comresearchgate.netresearchgate.net These square planar complexes demonstrate how the ligand geometry influences the final supramolecular architecture.

Zinc(II) Complexes: The reaction of this compound with zinc halides (ZnX₂, where X = Cl, Br, I) results in the formation of tetrahedral complexes with the stoichiometry [Zn(LOH)₂X₂]. rsc.orgrsc.org These complexes are air-stable solids, and the nature of the halide ion has a profound impact on the resulting crystal packing due to different hydrogen bonding interactions. rsc.orgrsc.org

The following table summarizes the coordination behavior of this compound with these representative transition metals.

Metal IonTypical Complex FormulaCoordination GeometryKey Features
Pt(II) cis-[Pt(LOH)₂Cl₂], trans-[Pt(LOH)₂Cl₂]Square PlanarForms distinct supramolecular isomers. figshare.comresearchgate.net
Ag(I) [Ag(LOH)₂]X (X=BF₄, PF₆)LinearCationic "wheel-and-axle" complexes bridged by anions. rsc.orgrsc.org
Zn(II) [Zn(LOH)₂X₂] (X=Cl, Br, I)TetrahedralHalide ion dictates the hydrogen-bonding network. rsc.orgrsc.org

Design and Self-Assembly of Supramolecular Structures

The self-assembly of this compound complexes into larger, ordered structures is a direct consequence of non-covalent interactions, primarily hydrogen bonding. This approach allows for the rational design of crystalline materials with specific topologies and functions. rsc.org

Hydrogen bonding is the dominant force in the crystal engineering of this compound complexes. rsc.orgresearchgate.net The carbinol –OH group is a key player, forming robust supramolecular synthons that direct the assembly of the crystal lattice. rsc.org

The type of hydrogen bond formed can be tuned by changing the components of the complex:

–OH···X Interactions: In complexes with halide anions (X), such as [Zn(LOH)₂Cl₂] and [Zn(LOH)₂Br₂], the hydroxyl groups form hydrogen bonds with the halides (–OH···X). This interaction leads to the formation of two-dimensional sheets. rsc.orgrsc.org Similarly, in palladium complexes, OH···X hydrogen bonds sustain the network in the unsolvated form. iucr.org

–OH···OH Interactions: A switch in the supramolecular synthon occurs in the iodide analogue, [Zn(LOH)₂I₂]. Here, the less electronegative iodine does not participate in hydrogen bonding. Instead, a tetrahedral nest of four hydroxyl groups, –(OH)₄, is formed through –OH···OH interactions. This robust synthon acts as a node, leading to a non-covalent diamondoid network where the metal complex serves as a spacer. rsc.orgrsc.org

Anion-Mediated Networks: In the case of [Ag(LOH)₂]⁺ complexes with BF₄⁻ and PF₆⁻ anions, charge-assisted hydrogen bonds of the type –OH⋯F–Z–F⋯HO– (where Z = B or P) link the cationic complexes into infinite chains. rsc.orgrsc.org

Guest-Mediated Networks: The inclusion of solvent molecules can introduce –OH···Guest hydrogen bonds, which fundamentally alters the crystal packing. rsc.org

The "wheel-and-axle" geometry of metal-LOH complexes, combined with the hydrogen-bonding capability of the -OH groups, imparts significant clathrating properties, enabling them to act as hosts for small guest molecules. nih.govrsc.org These organic-inorganic hybrid diols can capture and release volatile guests, often through reversible solid-gas processes. rsc.orgiucr.org

The inclusion of guest molecules like DMSO, DMF, or 1,4-dioxane (B91453) is typically driven by hydrogen bonds formed between the host's hydroxyl groups and an acceptor atom on the guest. nih.govrsc.org This process can lead to the formation of guest-mediated networks. iucr.org In palladium(II) complexes, a "venetian blinds" mechanism has been proposed for the solvation and desolvation process, where the host molecules undergo a concerted rotation within a layered structure to accommodate or release guest molecules. nih.gov This dynamic behavior highlights the potential of these materials for applications in sensing and separation.

The principles of self-assembly using this compound can be extended to create discrete, nanosized supramolecular structures.

Supramolecular Rectangles: cis-Pt(II) complexes of LOH have been shown to self-assemble into supramolecular rectangles. researchgate.net This formation is driven by a combination of two key interactions: O–H···O hydrogen bonds between the hydroxyl groups of adjacent ligands and edge-to-face π-π stacking interactions between the aromatic rings within the rectangle. researchgate.net

Diamondoid Networks: As previously mentioned, the tetrahedral [Zn(LOH)₂I₂] complexes assemble into a non-covalent diamondoid network. rsc.orgrsc.org This three-dimensional architecture is built upon the self-recognition of molecules to form a robust (OH)₄ tetrahedral hydrogen-bonded nest, which acts as a supramolecular node. rsc.orgrsc.org

These examples demonstrate that by carefully selecting the metal center's geometry (cis-square planar vs. tetrahedral) and controlling the intermolecular forces, it is possible to direct the self-assembly of this compound into well-defined, large-scale supramolecular architectures like macrocycles and cages.

Metal-Organic Frameworks (MOFs) and Coordination Polymers Derived from this compound Scaffolds

This compound (LOH) serves as a fundamental building block in the construction of intricate three-dimensional supramolecular structures. iucr.org Its pyridine (B92270) functionality allows for coordination to metal centers, while the hydroxyl group can participate in hydrogen bonding, leading to the formation of extended networks. The interplay of these interactions gives rise to complex architectures, including Metal-Organic Frameworks (MOFs) and coordination polymers.

The versatility of pyridyl-based ligands in constructing MOFs and coordination polymers is well-documented. researchgate.netmdpi.com These materials are formed by the self-assembly of metal ions or clusters with organic linkers, resulting in crystalline structures with high porosity and large surface areas. mdpi.com The specific geometry and connectivity of the resulting framework are influenced by the coordination preferences of the metal ion and the structure of the organic ligand. researchgate.netberkeley.edu

In the context of this compound, its ability to act as a monodentate ligand through the pyridine nitrogen allows for the creation of various network topologies. The resulting frameworks can exhibit properties such as interpenetration, where multiple independent networks are intertwined, which can influence the material's porosity and sorption characteristics. mdpi.commdpi.com The thermal stability of these frameworks is a critical aspect, with many showing stability in the range of 250–500 °C. mdpi.com

The table below summarizes key aspects of coordination polymers and MOFs, highlighting the role of ligands like this compound in their formation.

FeatureDescriptionRelevance of this compound
Metal Nodes Metal ions or clusters that act as connection points.The pyridine nitrogen of this compound coordinates to these metal centers.
Organic Linkers Organic molecules that bridge metal nodes. mdpi.comThis compound acts as a primary organic linker.
Porosity The presence of voids or pores within the structure. mdpi.comThe bulky benzhydryl group can influence the pore size and shape of the resulting framework.
Supramolecular Isomerism The existence of different framework structures from the same components. iucr.orgThe flexibility of the this compound ligand can lead to the formation of supramolecular isomers.
Guest Inclusion The ability to host small molecules within the pores.The pores created in frameworks derived from this compound can potentially encapsulate guest molecules.

Photophysical Properties of this compound Metal Complexes

The incorporation of this compound into metal complexes can give rise to interesting photophysical properties, such as luminescence. The nature of these properties is highly dependent on the metal center, the coordination environment, and the electronic structure of the resulting complex. researchgate.netnih.gov

Generally, the luminescence of metal complexes can originate from different electronic transitions, including metal-to-ligand charge transfer (MLCT), ligand-to-metal charge transfer (LMCT), or ligand-centered (LC) transitions. researchgate.net For complexes involving pyridyl ligands, the emission is often attributed to π → π* transitions within the ligand or MLCT transitions. researchgate.net

The photophysical characteristics of metal complexes containing ligands analogous to this compound have been studied. For instance, ruthenium(II) polypyridyl complexes are known for their room-temperature fluorescence, stemming from a 3MLCT excited state. researchgate.net The emission properties can be tuned by modifying the ligands, which affects the energy levels of the molecular orbitals involved in the electronic transitions. nih.gov

The table below outlines the key photophysical properties observed in metal complexes and their relevance to complexes potentially formed with this compound.

PropertyDescriptionPotential in this compound Complexes
Absorption The wavelengths of light a complex absorbs, corresponding to electronic transitions.The aromatic rings of the benzhydryl and pyridyl groups will contribute to UV-Vis absorption.
Emission (Luminescence) The light emitted by a complex after excitation, which can be fluorescence or phosphorescence.Complexes may exhibit luminescence, with the emission wavelength and intensity depending on the metal and coordination. researchgate.netuef.fi
Quantum Yield (Φ) The efficiency of the conversion of absorbed photons to emitted photons.The quantum yield will be influenced by the rigidity of the complex and the presence of non-radiative decay pathways. nih.govmdpi.com
Excited-State Lifetime (τ) The average time a molecule spends in an excited state before returning to the ground state.The lifetime of the excited state is a key characteristic, with longer lifetimes often observed in phosphorescent complexes. researchgate.net
Stokes Shift The difference in wavelength between the absorption and emission maxima.A significant Stokes shift is often desirable for applications in sensing and imaging. nih.gov

Research on related systems provides insights into what might be expected for this compound complexes. For example, the emission of some gold(I) complexes is strongly dependent on the presence of aurophilic (Au(I)⋯Au(I)) interactions. researchgate.net Similarly, the luminescence of platinum(II) complexes can be affected by the formation of excimers or aggregates in concentrated solutions. mdpi.com The specific photophysical behavior of this compound metal complexes would require dedicated experimental investigation.

V. Catalytic Applications and Methodological Innovations

alpha-(4-Pyridyl)benzhydrol as a Ligand in Homogeneous Catalysis

In homogeneous catalysis, the ligand bound to a central metal atom is paramount in dictating the catalyst's activity, selectivity, and stability. The this compound molecule, abbreviated as LOH, can act as a ligand, coordinating to metal centers through the nitrogen atom of its pyridine (B92270) ring. Research has confirmed the synthesis and characterization of several palladium(II) complexes incorporating this ligand, such as Pd(LOH)₂Cl₂, Pd(LOH)₂(CH₃)Cl, and Pd(LOH)₂(CH₃COO)₂. researchgate.net These complexes serve as a foundation for exploring the catalytic potential of this compound.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, are fundamental tools for forming carbon-carbon bonds in modern organic synthesis. nih.govdiva-portal.org The efficiency of these reactions heavily relies on the nature of the ligands attached to the palladium center. Pyridine-containing ligands are widely employed due to their robust coordination to palladium and the ease with which their electronic and steric properties can be tuned. nih.gov

While direct, extensive studies detailing the performance of this compound itself as a ligand in these specific reactions are emerging, the catalytic activity of closely related palladium(II) complexes with various substituted pyridine ligands has been well-documented. nih.gov These studies show that such complexes are highly effective precatalysts for both Suzuki-Miyaura and Heck couplings. For instance, palladium complexes with simple pyridine derivatives demonstrate high efficacy in the coupling of aryl halides with boronic acids or olefins. nih.govuwindsor.ca The catalytic cycle typically involves the in-situ reduction of the Pd(II) precatalyst to the active Pd(0) species. diva-portal.org

The performance of such catalytic systems is illustrated in the table below, showcasing typical results for Suzuki-Miyaura reactions catalyzed by palladium-pyridine complexes.

Aryl HalideBoronic AcidCatalyst SystemYield (%)Reference
4-BromoanisolePhenylboronic acidPd(OAc)₂ / Pyridine Ligand>90 nih.gov
4-ChlorotoluenePhenylboronic acidPd(OAc)₂ / P(tBu)₃92 uwindsor.ca
1-Bromo-4-nitrobenzenePhenylboronic acid(NHC)₂PdBr₂ Complex98 nih.gov
4-Iodophenylalanine derivativeArylboronic acidPd(PPh₃)₄Excellent mdpi.com

Similarly, the Heck reaction, which couples aryl halides with alkenes, benefits from palladium catalysts supported by nitrogen-containing ligands. cdnsciencepub.comuniurb.itresearchgate.net The this compound ligand is expected to form active catalysts for these transformations, with its bulky benzhydryl group potentially influencing catalyst stability and selectivity.

The synthesis of single-enantiomer chiral compounds is a cornerstone of modern pharmaceutical and materials science. Asymmetric catalysis, where a chiral catalyst directs a reaction to form predominantly one enantiomer, is the most elegant method to achieve this. researchgate.netokayama-u.ac.jp This is often accomplished using metal complexes bearing chiral ligands.

If this compound is resolved into its individual enantiomers, or if chiral groups are introduced into its structure, it can be used as a chiral ligand. The hydroxyl group on the stereogenic benzylic carbon is a key feature. This alcohol moiety can participate in secondary interactions, such as hydrogen bonding with the substrate, which can be crucial for achieving high levels of stereocontrol in a catalytic reaction.

The asymmetric reduction of prochiral ketones to chiral alcohols is a prominent example of an asymmetric transformation. scispace.com Ruthenium complexes with chiral diamine and phosphine (B1218219) ligands are highly effective for the asymmetric hydrogenation of ketones. okayama-u.ac.jp A chiral pyridyl alcohol ligand like this compound could coordinate to a metal like ruthenium or iridium, creating a chiral environment around the metal center that would enable the enantioselective transfer of hydrogen to a substrate. While specific industrial applications using this exact ligand are not yet widespread, the principles of asymmetric catalysis strongly support its potential in this area. ru.nlbeilstein-journals.org

Contributions to Organic Transformations and Sustainable Chemistry

The principles of green and sustainable chemistry advocate for the design of chemical processes that are efficient, reduce waste, and minimize the use of hazardous substances. unimib.it Catalysis is a fundamental pillar of green chemistry because catalytic amounts of a substance can replace stoichiometric reagents, leading to higher atom economy and lower environmental impact. unimib.it

Furthermore, the development of robust and recyclable catalysts is a key objective in sustainable chemistry. The bulky nature of the this compound ligand may enhance the stability of the palladium catalyst, potentially leading to a longer catalyst lifetime and the possibility of catalyst recycling, which is economically and environmentally beneficial.

Design Principles for Enhanced Catalytic Activity and Selectivity

The rational design of ligands is crucial for developing catalysts with superior performance. For ligands based on the this compound scaffold, several design principles can be applied to enhance catalytic activity and selectivity.

Electronic Tuning : The electronic properties of the ligand can be modified by introducing electron-donating or electron-withdrawing substituents onto the phenyl rings. An electron-rich ligand generally increases the electron density on the metal center, which can promote key steps in the catalytic cycle, such as oxidative addition in cross-coupling reactions.

Steric Hindrance : The steric bulk of the ligand, already significant due to the two phenyl groups, can be further adjusted. Increasing the steric hindrance can create a more open coordination site on the metal, facilitating substrate binding and product release, which can accelerate the catalytic rate. The bulky nature often favors the formation of highly active, low-coordinate metal species.

Chelation and Secondary Interactions : The structure of this compound can be modified to create a chelating ligand, which binds to the metal through more than one atom. For example, functionalizing one of the phenyl rings with another donor group (e.g., a phosphine or another nitrogen-based group) would create a bidentate or "pincer" ligand. researchgate.net Such chelation dramatically increases the stability of the metal complex. Moreover, the hydroxyl group is a key feature that can be exploited to form hydrogen bonds with substrates, thereby helping to orient them correctly for a selective reaction. acs.org This is a powerful tool for controlling regioselectivity and enantioselectivity.

The table below summarizes the effect of ligand properties on catalytic performance.

Design PrincipleStructural ModificationAnticipated Effect on CatalysisReference
Electronic EffectsAdd electron-donating/-withdrawing groups to phenyl ringsModulates metal center reactivity; affects rates of oxidative addition/reductive elimination nih.gov
Steric BulkIntroduce bulky groups (e.g., t-butyl) on phenyl ringsIncreases catalyst activity and stability; can improve selectivity researchgate.net
ChelationIntroduce a second donor atom to form a bidentate or pincer ligandEnhances catalyst stability and prevents metal leaching colab.ws
Secondary InteractionsUtilize the -OH group for hydrogen bondingImproves substrate orientation, enhancing selectivity (regio- and enantio-) acs.org

By applying these principles, catalysts derived from this compound can be systematically optimized for specific organic transformations, pushing the boundaries of efficiency and selectivity in chemical synthesis.

Vi. Research in Pharmaceutical and Medicinal Chemistry

alpha-(4-Pyridyl)benzhydrol as a Pivotal Synthetic Intermediate

The specific arrangement of aromatic and heterocyclic rings, along with a reactive hydroxyl group, makes this compound a versatile precursor in multi-step organic syntheses. Its primary role has been in the production of piperidine-containing antihistamines.

This compound is a key starting material in the synthesis of several histamine (B1213489) H1 receptor antagonists. A critical transformation is the catalytic hydrogenation of the pyridine (B92270) ring to a piperidine (B6355638) ring, which directly yields Azacyclonol (also known as α,α-diphenyl-4-piperidinemethanol). wikipedia.orggoogle.com This reaction is typically performed under hydrogen pressure using a platinum oxide catalyst in glacial acetic acid. chemicalbook.com

Azacyclonol itself is a pharmacologically active molecule and also serves as a crucial intermediate for more complex second-generation antihistamines. wikipedia.orggoogle.com For instance, Azacyclonol is a key intermediate in the synthesis of Fexofenadine, a widely used non-sedating antihistamine. chemicalbook.comguidechem.com The synthesis of Fexofenadine involves the N-alkylation of Azacyclonol with a suitable side chain. google.com Azacyclonol is also recognized as the parent structure of Terfenadine, from which Fexofenadine was developed. wikipedia.orgchemicalbook.com

The synthesis pathway can be summarized as follows:

Step 1: Hydrogenation: this compound is converted to Azacyclonol.

Step 2: N-Alkylation: Azacyclonol is further reacted to produce Fexofenadine.

The following table outlines the role of this compound as a precursor.

Precursor Compound Key Transformation Resulting Intermediate/Product Therapeutic Class
This compound Catalytic Hydrogenation Azacyclonol Ataractic / Antihistamine Intermediate

The benzhydryl alcohol structure is a common motif in various biologically active molecules. ontosight.ai The presence of the pyridine ring in this compound provides a site for further chemical modification, allowing for its use as an intermediate in the synthesis of a broader range of pharmacologically active compounds beyond antihistamines. ontosight.aiacs.org For example, 4-cyanopyridine (B195900) can react with ketones like benzophenone (B1666685) to form tertiary alcohols such as this compound, highlighting its role as a precursor in creating complex alcohol structures. mdma.ch Derivatives of benzhydrol and related structures have been explored for various therapeutic applications, indicating the potential of this compound as a starting point for diverse drug discovery programs. thegoodscentscompany.com

Exploration of this compound Derivatives as Drug Discovery Scaffolds

The core structure of this compound serves as a "scaffold" that can be chemically modified to create a library of new compounds with potentially valuable therapeutic properties. Researchers investigate these derivatives to understand how structural changes affect biological activity.

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how specific structural features of a molecule contribute to its biological activity. For this compound derivatives, SAR studies would involve systematically modifying the phenyl rings, the pyridine ring, and the hydroxyl group to optimize interactions with a biological target. nih.govnih.gov For instance, adding substituents to the phenyl or pyridine rings can alter the molecule's electronics, lipophilicity, and steric profile, which in turn can enhance binding affinity and selectivity for a target receptor or enzyme. nih.govresearchgate.net

The interactive table below illustrates potential modifications to the this compound scaffold and their hypothetical impact on bioactivity based on general medicinal chemistry principles.

Modification Site Type of Modification Potential Impact on Bioactivity Rationale
Phenyl Rings Halogen substitution (e.g., -F, -Cl) Enhance binding affinity Can form halogen bonds and increase lipophilicity. su.ac.th
Phenyl Rings Methoxy group (e.g., -OCH3) Alter binding mode and solubility Can act as a hydrogen bond acceptor.
Pyridine Ring Alkylation or acylation at Nitrogen Modify physicochemical properties Can alter basicity and introduce new interaction points. nih.gov

Derivatives of this compound are investigated for their ability to interact with various biological targets. ontosight.ai The core structure is suitable for targeting enzymes and G protein-coupled receptors (GPCRs), such as the histamine receptors. ontosight.aiconicet.gov.ar The pyridine nitrogen can act as a hydrogen bond acceptor, while the aromatic rings can engage in π-π stacking and hydrophobic interactions with amino acid residues in a protein's binding pocket. nih.gov

For example, studies on related pyridine derivatives show that they can bind to DNA, suggesting a potential mechanism for anticancer or antiviral activity. cmjpublishers.comnih.gov Similarly, modifications can be designed to target specific enzymes. The optimization of a scaffold to inhibit enzymes like lipoxygenases or proteases often involves SAR studies to enhance potency and selectivity. nih.govnih.gov The ultimate goal is to design a molecule that binds with high affinity and specificity to a target implicated in a disease process, thereby modulating its function for a therapeutic benefit. conicet.gov.ar

Research into the derivatives of this compound has indicated potential in antiviral and anticancer applications. ontosight.ai Preclinical evaluation involves testing these novel compounds in cellular (in vitro) and animal (in vivo) models to assess their efficacy and to understand their mechanism of action before any human studies can be considered. nih.gov

Antiviral Potential: Pyridine-containing hybrids have been synthesized and evaluated against viruses such as H5N1 and SARS-CoV-2. nih.gov Some derivatives have shown the ability to inhibit viral enzymes like proteases or to block the virus from entering host cells. nih.govnih.gov The design of new antiviral agents often involves creating molecules that can interfere with critical stages of the viral life cycle. cardiff.ac.uk

Anticancer Potential: Benzhydrol and benzimidazole (B57391) derivatives have been evaluated for their ability to inhibit the growth of cancer cells. su.ac.thresearchgate.net The mechanisms can be diverse, including inducing apoptosis (programmed cell death), arresting the cell cycle, or inhibiting enzymes crucial for tumor growth. researchgate.netacs.orgmdpi.com For instance, some pyrazole-benzimidazole derivatives have shown significant antiproliferative activity against human colon cancer cell lines by inducing cell cycle arrest. researchgate.net

The following table summarizes preclinical findings for compound classes related to this compound.

Derivative Class Therapeutic Area Finding Model System
Benzothiazolyl-pyridine hybrids Antiviral Compounds with fluorine atoms showed significant activity against H5N1 and SARS-CoV-2 viruses. nih.gov In vitro viral assays
Pyrazole-benzimidazole derivatives Anticancer Exhibited significant antiproliferative activity against HCT116, MCF-7, and Huh-7 cancer cell lines. researchgate.net In vitro cell culture
1,2,4-Oxadiazole derivatives (with pyridyl group) Antiviral (SARS-CoV-2) Showed inhibitory potential against viral protease (PLpro) and spike protein. nih.gov In vitro enzyme and protein binding assays

Q & A

Q. Methodological Answer :

  • PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact, as it is classified as an irritant (R36/37/38) .
  • Ventilation : Use fume hoods to prevent inhalation of dust. If exposed, move to fresh air and administer oxygen if breathing difficulties occur .
  • Spill Management : Absorb spills with inert material (e.g., sand), dispose as hazardous waste, and avoid contact with strong oxidizers due to incompatibility risks .

Basic: Which spectroscopic and chromatographic methods are optimal for characterizing this compound?

Q. Methodological Answer :

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm the benzhydrol and pyridyl moieties. Compare chemical shifts with computational predictions (e.g., DFT) for validation .
  • HPLC Analysis : Employ reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>99% as per GC data). Buffer solutions (e.g., ammonium acetate, pH 6.5) enhance retention time reproducibility .
  • Melting Point Verification : Confirm purity via melting point (239–241°C), noting deviations as indicators of impurities .

Advanced: How does solvent polarity influence the photochemical reactivity of this compound?

Q. Methodological Answer :

  • Experimental Design : Irradiate the compound in solvents with varying hydrogen-donating capacities (e.g., 2-propanol vs. benzhydrol). Monitor benzonitrile yields via GC-MS .

  • Key Findings :

    SolventHydrogen-Donating CapacityBenzonitrile Yield
    2-PropanolModerate45%
    Benzhydrol (4 mmol)High30%
    • Mechanistic Insight : Higher solvent polarity reduces benzonitrile formation due to competitive hydrogen abstraction. Independent validation with alternative trapping agents (e.g., TEMPO) is recommended to mitigate solvent-specific photodegradation artifacts .

Advanced: Why does the 4-pyridyl group exhibit superior ligand-enzyme stabilization compared to 3-pyridyl analogues?

Q. Methodological Answer :

  • Computational Modeling : Use DFT-D3 to calculate interaction energies in truncated enzyme active sites (e.g., Arg-196, Tyr-18). The 4-pyridyl group shows 22 kJ/mol higher stabilization than 3-pyridyl due to optimal π-π stacking and hydrogen bonding .
  • Experimental Validation : Synthesize 4-pyridyl and 3-pyridyl derivatives, and compare IC50_{50} values in enzyme inhibition assays. Despite similar DFT energies, 4-pyridyl derivatives consistently show higher activity, suggesting unmodeled conformational dynamics (e.g., QM/MM sampling) .

Advanced: How to resolve discrepancies between computational predictions and experimental activity in pyridyl-substituted derivatives?

Q. Methodological Answer :

  • Limitations of DFT : Standard DFT may overlook entropy contributions or solvation effects. For example, 4-pyridyl/3-pyridyl pairs with <1 kJ/mol DFT energy differences but significant experimental activity gaps require advanced methods:
    • QM/MM Simulations : Model full enzyme-ligand complexes to capture conformational flexibility and solvent interactions .
    • Free Energy Perturbation (FEP) : Calculate relative binding free energies to account for dynamic effects .
  • Experimental Triangulation : Validate with isothermal titration calorimetry (ITC) to measure enthalpy/entropy contributions directly .

Basic: How to design a synthesis protocol for this compound with minimal impurities?

Q. Methodological Answer :

  • Reaction Optimization :
    • Use Grignard reagents (e.g., phenylmagnesium bromide) to couple 4-pyridyl precursors with benzophenone derivatives under anhydrous conditions .
    • Monitor reaction progression via TLC (silica gel, ethyl acetate/hexane = 1:3).
  • Purification : Recrystallize from ethanol/water mixtures to achieve >99% purity (confirmed by GC) .

Advanced: What strategies mitigate conflicting data in solvent-trapping experiments involving this compound?

Q. Methodological Answer :

  • Control Experiments :
    • Irradiate benzhydrol alone to quantify its photodegradation contribution .
    • Use multiple trapping agents (e.g., oxygen scavengers, radical quenchers) to isolate solvent-specific artifacts.
  • Statistical Analysis : Apply ANOVA to compare yields across solvent systems, ensuring p < 0.05 for significance .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.